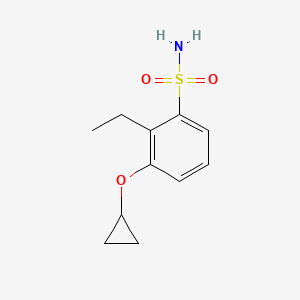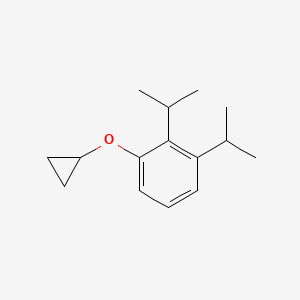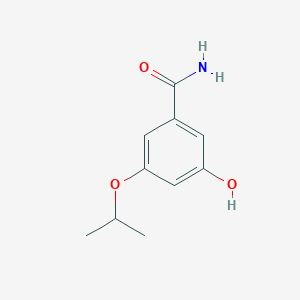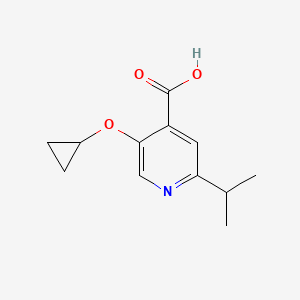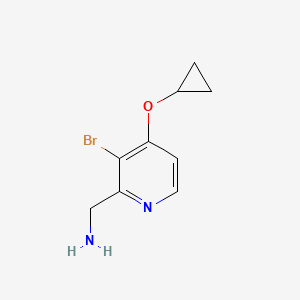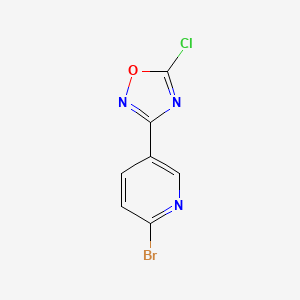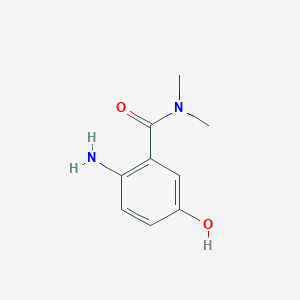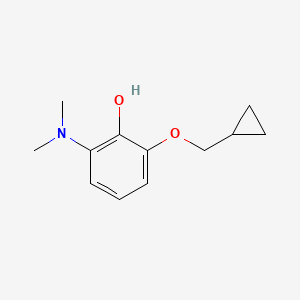![molecular formula C11H12O4 B14843056 [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid is an organic compound with the molecular formula C11H12O4 It is characterized by a methoxycarbonyl group attached to the phenyl ring at the third position and a methyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid typically involves the esterification of 3-hydroxy-5-methylbenzoic acid followed by a Friedel-Crafts acylation reaction. The esterification can be carried out using methanol and a strong acid catalyst such as sulfuric acid. The resulting ester is then subjected to acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the methoxycarbonyl group can yield alcohols or aldehydes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, due to the electron-donating effects of the methoxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 3-carboxy-5-methylbenzoic acid.
Reduction: Formation of 3-(hydroxymethyl)-5-methylphenyl]acetic acid.
Substitution: Formation of 3-nitro-5-methylphenyl]acetic acid.
Aplicaciones Científicas De Investigación
[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
[3-(Methoxycarbonyl)phenyl]acetic acid: Lacks the methyl group at the fifth position.
[3-(Methoxycarbonyl)-4-methylphenyl]acetic acid: Methyl group is at the fourth position instead of the fifth.
[3-(Methoxycarbonyl)-5-ethylphenyl]acetic acid: Ethyl group replaces the methyl group at the fifth position.
Uniqueness: [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid is unique due to the specific positioning of the methoxycarbonyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural arrangement may result in distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-(3-methoxycarbonyl-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-7-3-8(6-10(12)13)5-9(4-7)11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
Clave InChI |
DHJADAZZJSPDEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



